![molecular formula C8H6BrClN2 B1380810 4-Bromo-3-chloro-1-methyl-1H-indazole CAS No. 1337881-55-6](/img/structure/B1380810.png)
4-Bromo-3-chloro-1-methyl-1H-indazole
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Overview
Description
4-Bromo-3-chloro-1-methyl-1H-indazole is a chemical compound with the molecular formula C8H6BrClN2 . It is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazoles, including 4-Bromo-3-chloro-1-methyl-1H-indazole, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-1-methyl-1H-indazole is represented by the SMILES stringCc1n[nH]c2cccc(Br)c12
. The InChI code for this compound is 1S/C8H7BrN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11)
. Chemical Reactions Analysis
Indazoles, including 4-Bromo-3-chloro-1-methyl-1H-indazole, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-3-chloro-1-methyl-1H-indazole is 231.48 . The predicted density is 1.89±0.1 g/cm3 .Scientific Research Applications
Chemical Transformation and Synthesis
4-Bromo-3-chloro-1-methyl-1H-indazole and its derivatives are involved in various chemical transformations and syntheses. For instance, a study by Fujimura et al. (1984) demonstrates the transformation of a related compound into 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazole, indicating the potential for producing diverse indazole derivatives through similar transformations (Fujimura et al., 1984). Furthermore, Welch et al. (1992) reported a novel synthesis method for 3-substituted 1H-indazole derivatives, which shows the versatility of indazole compounds in chemical synthesis (Welch et al., 1992).
Structural and Spectroscopic Studies
The structural and spectroscopic properties of indazole derivatives have been extensively studied. Anuradha et al. (2014) synthesized and characterized a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, providing insights into the molecular structure and interactions of such compounds (Anuradha et al., 2014).
Synthesis of Isoxazoles
The synthesis of isoxazoles, a class of compounds with potential biological activity, has been achieved using indazole derivatives. Kaewsri et al. (2016) demonstrated the synthesis of 4-chloroisoxazoles from alkynyl-O-methyl oximes via chlorinative cyclization, highlighting the application of indazole compounds in producing isoxazoles (Kaewsri et al., 2016).
Anticancer Research
Indazole derivatives have shown potential in anticancer research. For example, Groessl et al. (2007) studied structure-activity relationships for NAMI-A-type complexes, including indazole derivatives, demonstrating their potential in anticancer chemotherapy (Groessl et al., 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-3-chloro-1-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLLFLHUMXEPFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)C(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281538 |
Source
|
Record name | 1H-Indazole, 4-bromo-3-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-1-methyl-1H-indazole | |
CAS RN |
1337881-55-6 |
Source
|
Record name | 1H-Indazole, 4-bromo-3-chloro-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole, 4-bromo-3-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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